
5-((Methylamino)methyl)-5,6,7,8-tetrahydronaphthalene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((Methylamino)methyl)-5,6,7,8-tetrahydronaphthalene-1,2-diol is a complex organic compound with a unique structure that includes a naphthalene core substituted with a methylamino group and two hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Methylamino)methyl)-5,6,7,8-tetrahydronaphthalene-1,2-diol typically involves multi-step organic reactions. One common method includes the initial formation of the naphthalene core, followed by the introduction of the methylamino group and hydroxyl groups through various substitution and addition reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
5-((Methylamino)methyl)-5,6,7,8-tetrahydronaphthalene-1,2-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups or modify the naphthalene core.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as solvent choice and temperature control, play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction could produce dihydronaphthalenes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-((Methylamino)methyl)-5,6,7,8-tetrahydronaphthalene-1,2-diol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing the mechanisms of various biological processes.
Medicine
In medicine, this compound has potential therapeutic applications. It may be investigated for its effects on neurological pathways and its potential as a treatment for certain medical conditions.
Industry
In industrial applications, this compound can be used in the development of new materials and chemical processes. Its reactivity and structural properties make it suitable for various industrial applications, including the production of pharmaceuticals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-((Methylamino)methyl)-5,6,7,8-tetrahydronaphthalene-1,2-diol involves its interaction with specific molecular targets and pathways. The methylamino group may interact with receptors or enzymes, modulating their activity. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other naphthalene derivatives with various substituents, such as:
- 5-((Dimethylamino)methyl)-5,6,7,8-tetrahydronaphthalene-1,2-diol
- 5-((Ethylamino)methyl)-5,6,7,8-tetrahydronaphthalene-1,2-diol
- 5-((Propylamino)methyl)-5,6,7,8-tetrahydronaphthalene-1,2-diol
Uniqueness
What sets 5-((Methylamino)methyl)-5,6,7,8-tetrahydronaphthalene-1,2-diol apart is its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of both methylamino and hydroxyl groups allows for diverse chemical modifications and interactions, making it a versatile compound for research and industrial use.
Eigenschaften
Molekularformel |
C12H17NO2 |
|---|---|
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
5-(methylaminomethyl)-5,6,7,8-tetrahydronaphthalene-1,2-diol |
InChI |
InChI=1S/C12H17NO2/c1-13-7-8-3-2-4-10-9(8)5-6-11(14)12(10)15/h5-6,8,13-15H,2-4,7H2,1H3 |
InChI-Schlüssel |
HTXPKPRWZOGAPE-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1CCCC2=C1C=CC(=C2O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


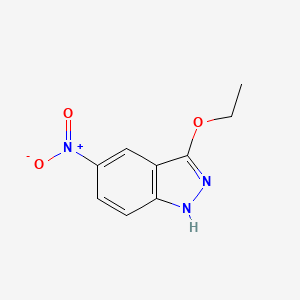
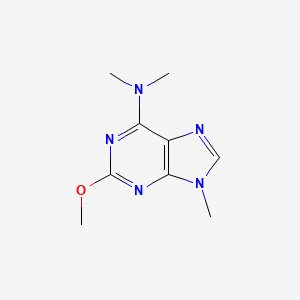

![N-[(3-Methoxyphenyl)methyl]-1,1,1-trimethylsilanamine](/img/structure/B11893037.png)

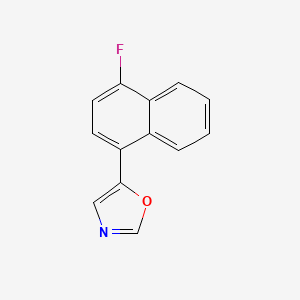

![1,4,6-Trimethyl-9H-indeno[2,1-c]pyridine](/img/structure/B11893051.png)
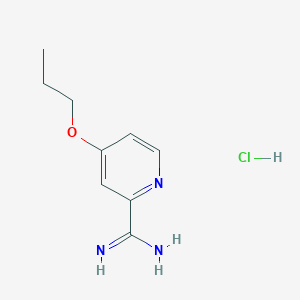
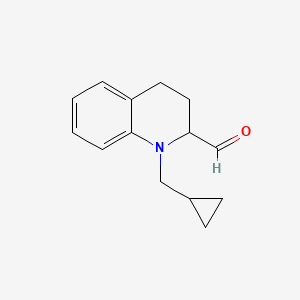
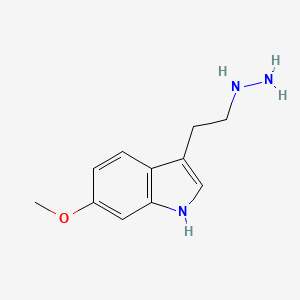
![6,9-Diazaspiro[4.5]decane-7,10-dione, 8-(1-methylethyl)-, (S)-](/img/structure/B11893070.png)
![2-Isobutyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11893088.png)
![4-Amino-5H-chromeno[4,3-D]pyrimidin-5-one](/img/structure/B11893101.png)
